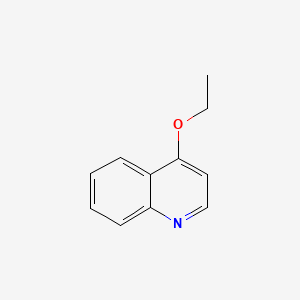

4-Ethoxyquinoline

Beschreibung

Overview of Quinoline (B57606) Heterocycles in Synthetic Chemistry

Quinoline, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. acs.org This structural motif is a cornerstone in synthetic organic chemistry, serving as a versatile scaffold for the development of a wide array of functional molecules. benthamdirect.comnih.gov The quinoline nucleus is prevalent in numerous natural products and has been a focal point for chemists due to the diverse biological activities exhibited by its derivatives. acs.orgrsc.org The synthesis of quinoline and its analogues can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedeländer reactions, as well as more contemporary, environmentally benign approaches utilizing nanocatalysts and visible-light-mediated reactions. ontosight.aiorganic-chemistry.org The inherent reactivity of the quinoline ring system allows for functionalization at multiple positions, leading to a vast chemical space for exploration in drug discovery and materials science. benthamdirect.comnih.govrsc.org

Significance of Alkoxy Substituents in Quinoline Scaffolds

The introduction of alkoxy groups, such as the ethoxy group in 4-ethoxyquinoline, onto the quinoline scaffold profoundly influences the molecule's physicochemical and biological properties. ontosight.ai Alkoxy substituents can alter a compound's lipophilicity, metabolic stability, and solubility, which are critical parameters in medicinal chemistry. ontosight.ai The position of the alkoxy group on the quinoline ring is also crucial; for instance, substitution at the 4- and 8-positions has been shown to be particularly important for bioactivity. benthamdirect.comnih.gov The presence of an alkoxy group can modulate the electron density of the quinoline ring, thereby affecting its reactivity in further chemical transformations. acs.org Research has shown that the length and nature of the alkoxy chain can impact how the quinoline derivative interacts with biological targets or other molecules, such as in the formation of inclusion complexes. acs.org

Scope and Research Focus on this compound

This article focuses specifically on the chemical compound this compound. The primary objective is to provide a detailed examination of its synthesis, chemical properties, and its role as a chemical intermediate in organic synthesis. The discussion will be confined to the scientific aspects of this compound, excluding any information related to dosage, administration, or safety profiles. The content is based on established research findings from diverse and reputable sources.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAWYUCPNKZTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160104 | |

| Record name | 4-Ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-91-7 | |

| Record name | 4-Ethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013720917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 Ethoxyquinoline

Reaction Pathways and Mechanisms

The reactivity of 4-ethoxyquinoline is characterized by several key transformation pathways, including thermal decomposition, oxidation, and substitution reactions. These reactions are central to understanding its chemical behavior and potential for creating new derivatives.

Computational studies, particularly using density functional theory (DFT) and ab initio calculations, have been instrumental in elucidating the mechanisms of the unimolecular thermal decomposition of this compound. scienceopen.comarxiv.orgnih.govresearchgate.net These studies reveal that the primary decomposition route involves the pyrolytic elimination of ethylene (B1197577). scienceopen.comresearchgate.netscispace.com

The thermal decomposition of this compound proceeds through a unimolecular elimination reaction, yielding ethylene and a quinolone tautomer. scienceopen.comarxiv.orgnih.govresearchgate.net This reaction is a type of pericyclic reaction that occurs via a concerted mechanism. The process involves the formation of a six-membered transition state, which is energetically more favorable than a four-membered transition state. scienceopen.comresearchgate.netnih.gov

The primary products of this pyrolytic elimination are ethylene and the keto tautomer of 4-hydroxyquinoline (B1666331), which is 4-quinolone. scienceopen.comnih.gov The formation of the keto tautomer is preferred over the enol tautomer (4-hydroxyquinoline) because the transition state leading to the keto form is significantly lower in energy. scienceopen.comresearchgate.netnih.gov The reaction can be represented as follows:

This compound → [Six-membered transition state] → Ethylene + 4-Quinolone

Computational studies have shown that the keto form is the dominant product in these gas-phase degradation reactions. nih.gov While the formation of the enol tautomer is possible, it would require a more strained, four-membered transition state, making it a less favorable pathway. scienceopen.comnih.govresearchgate.net

Kinetic and thermodynamic analyses of the thermal decomposition of this compound have been performed using conventional transition state theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. scienceopen.comnih.govresearchgate.net These studies provide insights into the reaction rates and energy barriers associated with the decomposition process.

The decomposition to ethylene and the keto tautomer is favored both kinetically and thermodynamically over a wide temperature range of 400–1200 K. scienceopen.comresearchgate.netnih.gov The rate of this process is also observed to increase with rising pressure up to 1 atmosphere. scienceopen.comresearchgate.netnih.gov The activation energies for the decomposition have been estimated, and it has been noted that quantum tunneling can be a significant factor, particularly at temperatures up to 1000 K. scienceopen.comnih.govresearchgate.net

Below is a table summarizing the calculated kinetic parameters for the unimolecular decomposition of this compound at 1 atmosphere, based on computational studies.

| Temperature (K) | Rate Constant (k, s⁻¹) (TST/Eck) |

| 400 | 1.21E-09 |

| 500 | 2.22E-04 |

| 600 | 1.11E-01 |

| 700 | 4.33E+01 |

| 800 | 2.11E+03 |

| 900 | 3.22E+04 |

| 1000 | 2.55E+05 |

| 1100 | 1.33E+06 |

| 1200 | 5.22E+06 |

| Data derived from computational studies at the CBS-QB3//BMK/6–31+G(d,p) level of theory. researchgate.net |

The quinoline (B57606) ring system is susceptible to oxidative transformations. For ethoxyquin (B1671625) (a related compound), oxidation can lead to the formation of products such as quinone imines and nitroxides. researchgate.netresearchgate.net For instance, oxidation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with agents like m-chloroperbenzoic acid can yield the corresponding N-oxide. researchgate.net Another oxidative pathway involves the formation of quinolones. researchgate.net

The quinoline ring is an aromatic system and can undergo both nucleophilic and electrophilic substitution reactions. The position of these substitutions is influenced by the electronic properties of the ring and any existing substituents.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient are more susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.comwikipedia.org The presence of electron-withdrawing groups, particularly at positions ortho or para to a leaving group, activates the ring for SNAr. libretexts.orgmasterorganicchemistry.com In the case of quinolines, the nitrogen atom acts as an electron-withdrawing group, making the ring system more reactive towards nucleophiles than benzene (B151609). For substituted quinazolines, which are structurally related, regioselective SNAr at the 4-position is a well-documented reaction. mdpi.com

Electrophilic Aromatic Substitution (EAS): In contrast, electrophilic aromatic substitution is favored on electron-rich aromatic rings. masterorganicchemistry.com The ethoxy group at the 4-position of this compound is an electron-donating group, which would activate the ring towards electrophilic attack. The directing effects of the nitrogen atom and the ethoxy group would determine the position of substitution.

Pyrolytic Elimination of Ethylene and Tautomer Formation

Oxidative Transformations

Derivatization and Functionalization

The functionalization of the quinoline scaffold is a significant area of research for the synthesis of new compounds with potential applications. researchgate.net Direct C-H functionalization is a powerful strategy for the derivatization of aromatic and heteroaromatic compounds. nih.govchemrxiv.org

For quinoline derivatives, C-H functionalization can be directed to specific positions based on the reaction conditions and the directing groups present on the molecule. nih.govchemrxiv.org For example, in the case of 4-hydroxyquinoline, a closely related compound, a programmed sequence of C-H functionalizations at positions C-2, C-8, C-3, and C-5 has been demonstrated by using the N-oxide and carbamoyl (B1232498) moieties as directing groups. chemrxiv.org Such strategies could potentially be adapted for the selective functionalization of this compound to create a library of novel derivatives.

Furthermore, the synthesis of polysubstituted quinolines can be achieved through multi-step reaction sequences. For instance, 2-aryl-6,8-dibromo-4-methoxyquinolines have been synthesized and subsequently functionalized via Suzuki-Miyaura cross-coupling reactions to introduce arylvinyl groups at the 6 and 8 positions. nih.gov This highlights the potential for derivatizing the benzene ring portion of the this compound scaffold.

Formation of Haloethoxyquinolines

The introduction of halogen atoms onto the quinoline ring system is a key transformation, yielding valuable intermediates for further functionalization. One effective method for synthesizing halo-substituted ethoxyquinolines is the Vilsmeier-Haack reaction. This reaction, when performed on activated aniline (B41778) derivatives, can lead to the simultaneous formylation and cyclization to form a quinoline ring, which can also incorporate a halogen atom.

For instance, the reaction of a precursor like 4-ethoxy acetanilide (B955) with a Vilsmeier-Haack reagent, composed of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), results in the formation of a chloro-substituted ethoxyquinoline derivative. ijaem.net Specifically, this one-pot synthesis yields 2-chloro-6-ethoxyquinoline-3-carbaldehyde (B187102). ijaem.net The process involves the formylation of the acetanilide followed by cyclization, where the POCl₃ not only facilitates the reaction but also serves as the source of the chlorine atom that is incorporated at the 2-position of the newly formed quinoline ring. ijaem.netrsc.org

Table 1: Vilsmeier-Haack Reaction for Haloethoxyquinoline Synthesis

| Reactant | Reagents | Product | Research Finding |

|---|

Reactions at the Quinoline Nitrogen Atom (e.g., N-oxides)

The nitrogen atom within the quinoline ring is a site of significant reactivity, particularly for N-oxidation. The resulting quinoline N-oxides are versatile intermediates in organic synthesis. sioc-journal.cn The oxidation of the quinoline nitrogen can be achieved using various oxidizing agents.

Studies on substituted quinolines demonstrate that they can undergo smooth and chemoselective transformation to the corresponding N-oxides. nih.gov For example, the oxidation of quinoline derivatives can be effectively catalyzed by molybdenum/phosphorus systems (Mo/P) with hydrogen peroxide (H₂O₂). nih.gov While a direct study on this compound was not detailed, the N-oxidation of the closely related 4-methoxyquinoline (B1582177) using MoO₃, H₂O₂, and phosphoric acid has been reported. nih.gov This reaction led to the formation of an adduct between the 4-methoxyquinoline-N-oxide and a tetranuclear molybdenum complex. nih.gov Quinoline N-oxides are valuable because the N-oxide group can activate the heterocyclic ring, particularly at the C2 and C8 positions, for further functionalization. sioc-journal.cnmdpi.com

Table 2: N-Oxidation of Quinoline Derivatives

| Substrate | Oxidizing System | Product Type | Key Observation |

|---|---|---|---|

| Substituted Quinolines | MoO₃ / H₂O₂ / Phosphoric Acid | Quinoline N-Oxides | Provides a smooth, chemoselective, and high-yield transformation. nih.gov |

Introduction of Carbonyl and Carboxyl Functional Groups

The incorporation of carbonyl (C=O) and carboxyl (COOH) groups is fundamental for creating quinoline-based compounds with diverse chemical properties. A carbonyl group consists of a carbon atom double-bonded to an oxygen atom and is a component of aldehydes, ketones, and carboxylic acids. wikipedia.org

The Vilsmeier-Haack reaction is a prominent method for introducing a carbonyl functional group, specifically an aldehyde (formyl group), onto the quinoline scaffold. As mentioned previously, the reaction of 4-ethoxy acetanilide with DMF and POCl₃ yields 2-chloro-6-ethoxyquinoline-3-carbaldehyde. ijaem.net In this case, the "-carbaldehyde" part of the name indicates the introduction of a formyl group (-CHO), which is a type of carbonyl group, at the 3-position of the quinoline ring. ijaem.netlibretexts.org This aldehyde can then serve as a synthetic handle for further transformations, such as oxidation to a carboxylic acid or conversion into other functional groups.

Another approach involves the synthesis of quinoline-4-carboxylic acids. For example, 2-phenyl-4-alkoxy quinolines can be synthesized through the condensation and cyclization of 2-((trimethylsilyl)ethynyl)aniline (B17908) with arylaldehydes in the presence of sulfuric acid and methanol. researchgate.net While this example produces an alkoxy group at the C4 position, variations of this cyclization strategy can be tailored to produce quinoline carboxylic acids.

Table 3: Synthesis of Carbonyl-Functionalized Ethoxyquinolines

| Synthetic Method | Precursor | Reagents | Product | Functional Group Introduced |

|---|

Hybrid System Synthesis involving Ethoxyquinolines (e.g., Pyridine-Quinoline Hybrids)

The concept of molecular hybridization, which combines two or more pharmacophoric units into a single molecule, is a powerful strategy in medicinal chemistry. Ethoxyquinoline derivatives serve as valuable building blocks in the synthesis of such hybrid systems.

A notable example is the synthesis of pyridine-quinoline hybrids. These complex structures can be constructed using the functionalized ethoxyquinoline intermediates described earlier. For instance, 2-chloro-6-ethoxyquinoline-3-carbaldehyde is a key starting material for creating a range of substituted quinoline-chalcone conjugates. ijaem.net These chalcones, in turn, can be reacted with reagents like malononitrile (B47326) and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid to construct a pyridine (B92270) ring, thus forming a pyridine-quinoline hybrid molecule. ijaem.net This multi-step synthesis demonstrates how the initial functionalization of an ethoxyquinoline precursor provides a platform for building more complex, fused heterocyclic systems. ijaem.netnih.gov

Table 4: Pathway to Pyridine-Quinoline Hybrid Synthesis

| Starting Material | Intermediate | Reaction | Final Product Class |

|---|---|---|---|

| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Substituted Quinoline-Chalcone Conjugates | Reaction with substituted acetophenones. ijaem.net | Pyridine-Quinoline Hybrids |

Advanced Spectroscopic and Analytical Characterization of 4 Ethoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of 4-ethoxyquinoline provides distinct signals for the protons of the ethoxy group and the quinoline (B57606) ring system. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling. The aromatic protons on the quinoline core resonate at lower field strengths due to the deshielding effect of the aromatic ring currents.

A related compound, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, shows the ethoxy group protons with a quartet at approximately 3.91 ppm for the OCH₂ and a triplet at 1.26 ppm for the CH₃. nih.gov For this compound itself, the chemical shifts of the quinoline protons would be expected in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants are crucial for assigning each proton to its specific position on the quinoline ring. For instance, in a study of 2-chloro-4-ethoxy-quinoline, the aromatic protons were observed in the range of 7.58–8.53 ppm as a multiplet. vulcanchem.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Moieties

| Proton Environment | Representative Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | 1.2 - 1.5 | Triplet |

| Ethoxy OCH₂ | 3.9 - 4.2 | Quartet |

| Quinoline Aromatic H | 7.0 - 8.5 | Multiplet |

Note: Specific values can vary based on solvent and specific substitution patterns.

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for the two carbons of the ethoxy group and the nine carbons of the quinoline ring. The carbon attached to the oxygen of the ethoxy group (OCH₂) will be significantly downfield compared to the methyl carbon (CH₃). The quinoline carbons will have chemical shifts in the aromatic region, with quaternary carbons generally showing different relaxation times and intensities compared to protonated carbons.

For example, in a related derivative, ¹³C NMR data confirmed the presence of a quaternary carbon at a chemical shift of δ 143.8 ppm. vulcanchem.com The chemical shifts of the quinoline ring carbons are influenced by the nitrogen heteroatom and the ethoxy substituent. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the assignment of these signals by predicting chemical shifts that often show a strong correlation with experimental data. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Representative Chemical Shift (δ) Range (ppm) |

|---|---|

| Ethoxy CH₃ | 14 - 16 |

| Ethoxy OCH₂ | 63 - 65 |

| Quinoline Aromatic C | 100 - 150 |

| Quinoline C-4 (ipso-carbon) | 160 - 165 |

Note: Specific values can vary based on solvent and specific substitution patterns.

Heteronuclear Correlation Techniques (e.g., ¹H-¹⁵N HMBC) for Regioisomer Distinction

Distinguishing between regioisomers, such as 2-ethoxyquinoline (B1605111) and this compound, can be challenging using only one-dimensional NMR techniques. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful two-dimensional NMR technique that reveals long-range couplings (typically 2-3 bonds) between a heteronucleus, like ¹⁵N, and protons. northwestern.edu This is particularly useful for quinoline derivatives where the position of a substituent can be definitively assigned by observing correlations between protons on the ring and the quinoline nitrogen.

In a study focused on the regioselective synthesis of 2-chloro-4-ethoxy-quinoline, a definitive distinction between the C2 and C4 ethoxylation products was achieved using ¹H-¹⁵N HMBC. researchgate.netnih.gov By analyzing the correlation signals generated by three-bond proton-nitrogen couplings, the precise location of the ethoxy group can be determined. researchgate.net For this compound, one would expect to see a correlation between the proton at position 5 (H5) and the quinoline nitrogen (N1), which would be absent in the 2-ethoxy isomer. This technique provides unambiguous structural confirmation. researchgate.netnih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different vibrational modes of its functional groups. For this compound, characteristic absorption bands would be expected for the C-O stretching of the ether linkage, the C-H stretching of the aromatic and aliphatic portions, and the C=C and C=N stretching vibrations of the quinoline ring.

The C-O stretching of the ethoxy group typically appears in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The quinoline ring itself will exhibit a series of characteristic bands in the 1600-1400 cm⁻¹ region, corresponding to C=C and C=N stretching. The exact positions of these bands can be influenced by the substitution pattern on the ring. Theoretical calculations can also be used to predict vibrational frequencies, which often show good agreement with experimental FT-IR data. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium to Strong |

| C=C and C=N Ring Stretching | 1400 - 1650 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1200 - 1270 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1080 | Strong |

| Out-of-plane C-H Bending | 750 - 900 | Strong |

Note: Band positions and intensities can be influenced by the physical state of the sample (solid, liquid, or solution).

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetrical vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the quinoline ring system, which are often strong in the Raman spectrum due to the polarizable π-electron system. The C=C and C=N stretching vibrations of the aromatic ring would be expected to produce prominent bands. The symmetric vibrations of the ethoxy group would also be detectable. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Table 4: Expected Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Ring Breathing Modes | 990 - 1050 |

| C=C and C=N Ring Stretching | 1300 - 1650 |

Note: The intensity of Raman bands can vary significantly.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. msu.edu For this compound, electron ionization mass spectrometry (EI-MS) would be expected to provide valuable structural information. The molecular ion peak (M+) would correspond to the exact molecular weight of the intact molecule that has lost one electron. savemyexams.com

In the case of this compound, the initial fragmentation would likely involve the ethoxy group. Two primary fragmentation pathways are generally observed for alkoxyquinolines. cdnsciencepub.com

Scheme 1: Fragmentation involving the ether linkage This pathway would involve the cleavage of the C-O bond of the ethoxy group.

Scheme 2: Fragmentation involving the alkyl chain This pathway would involve fragmentation within the ethyl group itself.

Based on studies of methoxyquinolines, a dominant fragmentation pattern for 4-alkoxy derivatives involves the loss of the alkyl group, followed by the loss of carbon monoxide (CO). cdnsciencepub.com For this compound, this would translate to the following expected fragments:

Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion corresponding to 4-hydroxyquinoline (B1666331).

Loss of an ethylene (B1197577) molecule (C₂H₄): This rearrangement reaction would also result in a 4-hydroxyquinoline radical cation.

Subsequent loss of CO: The resulting 4-hydroxyquinoline fragment could then lose a molecule of carbon monoxide.

The stable aromatic nature of the quinoline ring means that the molecular ion peak is expected to be strong. libretexts.org The presence of a nitrogen atom results in an odd molecular weight for compounds containing an odd number of nitrogen atoms, a rule that applies to this compound. msu.edu

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M]⁺ | This compound | 173 |

| [M - C₂H₅]⁺ | 4-Quinolone cation | 144 |

| [M - C₂H₄]⁺ | 4-Hydroxyquinoline radical cation | 145 |

| [M - C₂H₅ - CO]⁺ | 116 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. novapublishers.com This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of the compound. unimi.it

While specific single-crystal X-ray diffraction data for this compound was not found in the available literature, studies on closely related derivatives, such as ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, provide significant insights into the likely structural features. researchgate.net

Research on substituted 4-alkoxy-7-chloroquinolines reveals that the quinoline ring system is typically planar. nih.gov In the crystal structure of these related compounds, π–π stacking interactions between the quinoline rings are a common feature, often generated by translational symmetry along one of the crystal axes. nih.gov

In the crystal structure of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the molecule is essentially planar, with a slight dihedral angle between the quinoline ring and the ethyl acetate (B1210297) group. researchgate.net The crystal packing is stabilized by offset π–π interactions, with a centroid-to-centroid distance of approximately 3.47 Å, linking molecules into columns. researchgate.net Additionally, intramolecular C—H⋯O hydrogen bonds can contribute to stabilizing the molecular conformation. researchgate.netiucr.org

Table 2: Typical Crystallographic Parameters for a Related Alkoxyquinoline Derivative (ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.2634 (7) |

| b (Å) | 16.0124 (7) |

| c (Å) | 13.7732 (6) |

| β (°) | 117.748 (2) |

| Volume (ų) | 2783.9 (2) |

| Z | 8 |

| Data from a study on ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. researchgate.net |

Other Advanced Analytical Methods

UV/Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. novapublishers.com For aromatic compounds like this compound, the absorption bands in the UV region typically arise from π → π* transitions within the quinoline ring system.

Studies on various quinoline derivatives show that they absorb in the UV range, with the position and intensity of the absorption maxima (λmax) being sensitive to the nature and position of substituents on the quinoline core, as well as the polarity of the solvent. biointerfaceresearch.comijcrcps.com The introduction of an alkoxy group, such as the ethoxy group in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule, due to the electron-donating nature of the oxygen atom which extends the conjugation.

The solvent environment can also significantly influence the UV/Vis spectrum. ijcrcps.com A change in solvent polarity can lead to shifts in the λmax, a phenomenon known as solvatochromism. Generally, for π → π* transitions, increasing the solvent polarity results in a small bathochromic shift.

Table 3: Effect of Solvent on the Absorption Maxima (λmax) of a Thiophene (B33073) Dye (Illustrative Example)

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Methanol | 32.7 | 486-502 |

| Chloroform | 4.81 | 502-512 |

| DMF | 36.7 | 626-654 |

| Data from a study on bis-azo thiophene dyes, illustrating the principle of solvatochromism. biointerfaceresearch.com |

For this compound, one would anticipate strong absorption bands in the UV region, with the precise λmax values being dependent on the solvent used for the measurement.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. stuba.sk It is particularly valuable for studying photoinduced processes where irradiation of a molecule leads to the formation of radical intermediates. uni-hannover.de

Research on quinoline and its derivatives has shown that they can undergo photoinduced processes upon irradiation with UVA light, leading to the generation of reactive oxygen species (ROS) such as the superoxide (B77818) radical anion (O₂⁻) and singlet oxygen (¹O₂). chemrxiv.org These processes are often studied using the EPR spin trapping technique, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct that can be detected by EPR. stuba.sk

The photoexcitation of quinoline derivatives can initiate electron transfer processes. chemrxiv.org For instance, the excited state of the quinoline derivative can interact with molecular oxygen to generate a superoxide radical anion. This can be part of a Type I (electron transfer) or Type II (energy transfer leading to singlet oxygen) photochemical mechanism.

While specific EPR studies on this compound were not identified, it is reasonable to expect that, like other quinoline derivatives, it would be photoactive under UVA irradiation. chemrxiv.org The ethoxy group may influence the efficiency and pathways of these photoinduced radical generation processes. The EPR spectrum would provide information on the nature of the radicals formed and the mechanism of the photoreaction.

X-ray Diffraction (XRD) is a technique used to determine the crystallographic structure of a material. While single-crystal X-ray diffraction provides a detailed 3D structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. mdpi.com PXRD is a powerful tool for phase identification, purity assessment, and obtaining information about the unit cell dimensions of a crystalline solid. mdpi.com

The XRD pattern of a crystalline compound is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). mdpi.com The positions and intensities of these peaks are determined by the crystal lattice structure. For a new quinoline derivative, comparing the experimental powder XRD pattern with a pattern generated from single-crystal XRD data can confirm the phase purity of the bulk sample. mdpi.com

For example, a patent for a quinoline derivative reports characteristic peaks in its X-ray powder diffraction pattern at specific 2θ values, which are used to define a particular crystalline form or habit. google.com Similarly, the XRD pattern of this compound would consist of a unique set of diffraction peaks, confirming its crystalline nature and providing information about its crystal system and unit cell parameters.

Table 4: Illustrative X-ray Powder Diffraction Peaks for a Crystalline Quinoline Derivative

| Position [°2θ] |

| 7.83 |

| 8.83 |

| 10.29 |

| 14.63 |

| 24.60 |

| 27.37 |

| Illustrative data from a patent for a quinoline derivative. google.com |

Theoretical and Computational Investigations of 4 Ethoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the energetic and structural properties of molecules. For 4-Ethoxyquinoline, methods such as Density Functional Theory (DFT) and ab initio calculations have been employed to study its stability and reaction kinetics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov Studies on this compound (4-EQ) and its isomers have utilized various DFT functionals, including BMK, MPW1B95, and M06-2X, to model their thermal decomposition. nih.gov

A significant focus of this research has been the unimolecular thermal decomposition of ethoxyquinolines. nih.gov These calculations revealed that the primary decomposition pathway involves the elimination of an ethylene (B1197577) molecule, leading to the formation of a keto tautomer. nih.govresearchgate.net This reaction proceeds through a six-membered transition state, which is energetically more favorable than the four-membered transition state required to produce an enol form. nih.gov The kinetic and thermodynamic data obtained from these DFT studies indicate that the formation of the keto product via ethylene elimination is the favored pathway over a wide temperature range of 400-1200 K. nih.gov

DFT calculations are also instrumental in optimizing molecular geometries and analyzing vibrational frequencies, electronic absorption spectra, and other properties of quinoline (B57606) derivatives. nih.govresearchgate.net

Table 1: DFT Functionals Used in the Study of this compound and Related Derivatives

| Functional | Type | Application in Quinoline Studies |

|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimization, MEP analysis, HOMO-LUMO analysis. nih.govresearchgate.netscirp.org |

| M06-2X | Hybrid Meta-GGA | Thermo-kinetic studies of decomposition reactions. nih.gov |

| BMK | Hybrid Meta-GGA | Thermo-kinetic studies of decomposition reactions. nih.gov |

| MPW1B95 | Hybrid Meta-GGA | Thermo-kinetic studies of decomposition reactions. nih.gov |

This table is interactive. Click on the headers to sort.

Ab initio methods are computations derived directly from theoretical principles, without the inclusion of experimental data. The Complete Basis Set-Quadratic Becke3 (CBS-QB3) method is a high-accuracy ab initio approach used to obtain reliable energetic data. sandiego.edu

In the study of this compound's thermal decomposition, CBS-QB3 calculations were performed alongside DFT methods to provide a robust and accurate analysis. nih.gov This multi-level method was used to calculate activation energies and reaction rates for the pyrolytic elimination of ethylene. nih.gov The results from the CBS-QB3 calculations corroborated the findings from the DFT studies, confirming that the decomposition leading to the keto tautomer is the dominant reaction pathway. nih.gov The use of such high-level ab initio methods lends a high degree of confidence to the computationally predicted reaction mechanisms and energetics. nih.govsandiego.edu

Density Functional Theory (DFT) Studies

Molecular and Electronic Structure Analysis

The analysis of molecular and electronic structure provides a visual and quantitative understanding of a molecule's charge distribution, reactivity, and electronic transitions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to represent different values of electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.netpreprints.org Green and yellow represent areas of near-zero or intermediate potential. researchgate.net

In a study on a related compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, an MEP analysis was performed at the B3LYP/6–31+G(d,p) level. researchgate.net The resulting map reveals the distribution of charge across the molecule. Typically for quinoline structures, the most negative potential (red) is localized around the nitrogen atom of the quinoline ring and any oxygen atoms, identifying these as the primary sites for electrophilic interaction. researchgate.netresearchgate.net The positive potential (blue) is generally found around the hydrogen atoms of the aromatic ring and alkyl groups. researchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory is key to understanding chemical reactivity and electronic properties. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netmalayajournal.org A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For quinoline derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. scirp.orgresearchgate.net In a representative triazolyl-quinoline derivative, the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline moiety. researchgate.net The calculated energy gap (Eg) indicates the potential for intramolecular charge transfer from the electron-donating part to the electron-accepting part of the molecule. researchgate.net This analysis is fundamental to interpreting the electronic transitions observed in UV-Vis spectroscopy.

Table 2: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative

| Molecular Orbital | Energy (eV) | Role |

|---|---|---|

| LUMO | -2.086 | Electron Acceptor |

| HOMO | -6.164 | Electron Donor |

| Energy Gap (Eg) | 4.078 | Indicator of Reactivity |

Data sourced from a study on a 1,2,3-triazolyl-quinoline (TMQ) derivative. researchgate.net

Non-linear optical (NLO) materials are of significant interest for their applications in modern technologies like optical communication and data processing. nih.govmdpi.com The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which originates from the molecule's hyperpolarizability. nih.gov Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit large NLO effects due to efficient intramolecular charge transfer. nih.gov

Computational DFT methods are essential for predicting the NLO properties of molecules by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net Theoretical studies on quinoline-based D-π-A systems have shown that by modifying the donor and acceptor groups attached to the quinoline core, it is possible to tune the NLO response. nih.gov For instance, linking a quinoline unit with a carbazole (B46965) moiety can create systems with significant hyperpolarizability values. nih.gov While specific NLO studies focusing solely on this compound are not prominent, the computational frameworks used for related quinoline derivatives could be applied to evaluate its potential as an NLO material. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-EQ |

| Ethylene | - |

| Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate | - |

| Quinoline-carbazole derivatives | - |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Thermochemical and Kinetic Studies

The thermal decomposition of this compound has been a subject of detailed computational investigation, providing insights into its stability and reaction kinetics. These studies employ sophisticated theoretical models to predict the behavior of the molecule under thermal stress, revealing the pathways and energetics of its decomposition.

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Models

Computational studies on the unimolecular thermal decomposition of this compound have utilized a combination of quantum chemical calculations, Transition State Theory (TST), and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory to model its kinetic behavior. researchgate.netarxiv.orgnih.gov These theoretical frameworks are essential for understanding the rates of chemical reactions. TST provides a way to calculate the rate constant of a reaction by examining the properties of the activated complex or transition state, the high-energy arrangement of atoms that exists for a fleeting moment between reactants and products. wikipedia.orglibretexts.org The RRKM theory further refines this by considering the statistical distribution of energy within the molecule, which is particularly important for unimolecular reactions where the molecule has to accumulate enough energy in the right places to react. researchgate.netresearchgate.netresearchgate.net

In the case of this compound, these models have been applied to study the pyrolytic elimination of ethylene, a primary decomposition pathway. researchgate.netarxiv.orgnih.gov The calculations are typically performed using high-level quantum chemistry methods, such as density functional theory (DFT) with various functionals (BMK, MPW1B95, M06-2X) and ab initio methods like the Complete Basis Set-Quadratic Becke3 (CBS-QB3). researchgate.netnih.gov These methods provide a detailed picture of the potential energy surface of the reaction, which is crucial for applying TST and RRKM theories. researchgate.net The use of these sophisticated models allows for the prediction of how the reaction rate changes with temperature and pressure, providing a comprehensive understanding of the decomposition process. researchgate.netarxiv.orgnih.gov

Activation Energy and Rate Constant Determinations

A key aspect of thermochemical and kinetic studies is the determination of activation energies (Ea) and rate constants (k) for the decomposition reactions. The activation energy represents the minimum energy required for the reaction to occur, and it is a critical parameter in the Arrhenius equation, which describes the temperature dependence of the reaction rate. libretexts.orgbyjus.com For the thermal decomposition of this compound, computational studies have estimated these parameters for the ethylene elimination pathway. researchgate.netarxiv.orgnih.gov

The calculations reveal that the decomposition process is significantly influenced by the reaction conditions. For instance, the rate constants for the decomposition of this compound have been estimated at various temperatures (ranging from 400 to 1200 K) and pressures. researchgate.netnih.gov These studies have shown that the rates of the decomposition processes generally increase with rising temperature and pressure up to 1 atm. researchgate.netnih.gov Furthermore, the inclusion of tunneling corrections, such as the Eckart tunneling correction, has been found to be significant, especially at temperatures up to 1000 K. researchgate.netarxiv.orgnih.gov This indicates that quantum mechanical tunneling plays a role in the reaction, allowing the system to overcome the activation barrier even when it does not have enough classical energy to do so. The calculated activation energies and rate constants are crucial for predicting the stability of this compound and for modeling its behavior in high-temperature environments.

| Temperature (K) | Rate Constant (s⁻¹) |

| 400 | Data not available |

| 600 | Data not available |

| 800 | Data not available |

| 1000 | Data not available |

| 1200 | Data not available |

Note: Specific rate constant values for this compound at different temperatures were not explicitly provided in the searched articles. The table is a template for where such data would be presented.

Reaction Pathway and Branching Ratio Analysis

The thermal decomposition of this compound can proceed through different reaction pathways, leading to various products. Computational studies have focused on elucidating these pathways and determining their relative importance, which is quantified by branching ratios. nih.gov The primary decomposition route for this compound is the elimination of an ethylene molecule. researchgate.netarxiv.orgnih.gov This elimination can result in the formation of two different tautomers: a keto form (quinolone) or an enol form (hydroxyquinoline). researchgate.netarxiv.orgnih.gov

Tautomerism and Conformational Analysis

The structural flexibility of this compound gives rise to different tautomeric and conformational forms, which have been investigated using computational methods. These studies provide insights into the relative stabilities of these forms and the energy barriers for their interconversion.

Keto-Enol Tautomeric Equilibria

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible structures that differ in the relative position of a proton and the location of a double bond. tgc.ac.inbyjus.com In the context of this compound, the most relevant form of tautomerism is the keto-enol equilibrium. chemistrysteps.comlibretexts.orglibretexts.org As mentioned in the previous section, the pyrolytic elimination of ethylene from this compound can lead to the formation of either a keto or an enol tautomer. researchgate.netarxiv.orgnih.gov

Computational studies have shown that the keto form, 4-quinolone, is generally more stable than the corresponding enol form, 4-hydroxyquinoline (B1666331). researchgate.net This preference for the keto tautomer is a common feature in many quinoline derivatives. researchgate.net The relative stability of the tautomers is determined by a combination of factors, including the strengths of the chemical bonds and the electronic delocalization in each form. The energy difference between the keto and enol forms can be calculated using quantum chemical methods, providing a quantitative measure of their relative populations at equilibrium. researchgate.net Understanding the keto-enol tautomeric equilibria is crucial for predicting the properties and reactivity of the decomposition products of this compound.

Conformational Stability and Energetics

In addition to tautomerism, this compound can also exist in different conformations due to the rotation around its single bonds. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. researchgate.netyoutube.comnih.gov For this compound, computational studies have identified different conformers and calculated their relative stabilities. researchgate.net

| Conformer | Relative Energy (kcal/mol) |

| A | 0.00 |

| B | Data not available |

Applications of 4 Ethoxyquinoline in Chemical Synthesis and Materials Science

Role as a Key Chemical Intermediate and Building Block

4-Ethoxyquinoline and its substituted forms are recognized as important chemical intermediates and building blocks in organic synthesis. researchgate.netmdpi.com Their value stems from the reactive nature of the quinoline (B57606) core, which can be further functionalized to create a diverse array of more complex molecules. The ethoxy group at the C4 position influences the electronic properties of the heterocyclic system, making it a valuable starting point for multi-step synthetic pathways.

The this compound framework is a key precursor for the synthesis of advanced organic molecules and other heterocyclic systems. The reactivity of the quinoline ring allows for various chemical transformations, enabling the construction of elaborate molecular architectures.

Derivatives such as 2-chloro-4-ethoxyquinoline (B126572) are prominent intermediates used specifically for the synthesis of 2-substituted quinolones. organic-chemistry.org The synthesis of these quinolones is achieved through a C4-ethoxylation of 2,4-dichloroquinoline (B42001), demonstrating a regioselective preparation method. organic-chemistry.org Furthermore, other substituted ethoxyquinolines serve as precursors for different classes of heterocycles, including pyrazoles and pyridines. nih.gov

A significant application of a this compound derivative is in the pharmaceutical industry, where 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (B1279481) serves as a critical intermediate in the synthesis of Neratinib, a potent tyrosine kinase inhibitor used in cancer therapy. The specific arrangement of the amino, chloro, and ethoxy groups on the quinoline scaffold provides the necessary reactivity and structural elements to build the complex final drug molecule.

The versatility of the this compound core makes it a valuable starting material for creating a wide range of functionalized molecules, as summarized in the table below.

| Precursor Compound | Synthesized Product Class/Molecule |

| 2-Chloro-4-ethoxyquinoline | 2-Substituted quinolones organic-chemistry.org |

| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde (B187102) | Pyrazoles, Pyridines nih.gov |

| 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | Neratinib |

Table 1: Examples of this compound derivatives as precursors.

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property allows this compound derivatives to be used in the synthesis of specialized ligands for metal complexes. These ligands can form stable structures with transition metals, leading to materials with unique photophysical or catalytic properties.

For instance, 6-chloro-4-ethoxyquinoline-2-carboxylic acid can function as a ligand to create luminescent copper(I) complexes. vulcanchem.com The coordination occurs through the nitrogen atom of the quinoline ring, and the resulting complex exhibits a notable quantum yield, making it suitable for applications in light-emitting materials. vulcanchem.com The process of a ligand with multiple binding sites forming a ring structure with a central metal ion is known as chelation. ebsco.comwikipedia.orgbritannica.com

The design of these ligands is highly tunable. By modifying the substituents on the this compound backbone, chemists can alter the electronic and steric properties of the ligand, thereby influencing the characteristics of the final metal complex. This tunability is crucial for developing materials and catalysts with specific, targeted functions.

Precursor for Advanced Organic Molecules and Heterocycles

Catalysis and Ligand Design

The ability of this compound derivatives to act as ligands extends into the realm of catalysis, where they can be used to construct metal complexes that facilitate specific chemical reactions. The design of the ligand is paramount in determining the activity and selectivity of the catalyst.

In the field of industrial chemistry, the selective oligomerization of ethylene (B1197577) to produce linear alpha-olefins is a critical process, and nickel-based catalysts are often employed. mdpi.com The performance of these catalysts is highly dependent on the structure of the organic ligands coordinated to the nickel center. Research has shown that quinoline-based ligands can be effective in this context.

Specifically, studies on Ni(II) complexes with 2-benzoimidazol-8-alkylquinoline ligands have demonstrated their activity in ethylene dimerization. mdpi.com A key finding was that substituting a pyridine (B92270) ring in the ligand structure with a quinoline ring led to a significant increase in the catalytic activity. This enhancement highlights the beneficial electronic and steric influence of the quinoline moiety on the catalytic cycle. mdpi.com While this research focuses on 8-alkylquinoline derivatives, it establishes the principle that the quinoline scaffold, and by extension ethoxyquinoline derivatives, are promising candidates for ligand design in ethylene oligomerization and other metal-catalyzed reactions.

| Ligand Type | Catalyst System | Activity (10³ h⁻¹) | Reference |

| Pyridine-based | Ni(II) complex with 2-benzoxazolyl-6-methylpyridine | 23 | mdpi.com |

| Quinoline-based | Ni(II) complex with 2-benzoimidazol-8-methylquinoline | 79 | mdpi.com |

Table 2: Comparison of catalytic activity for ethylene dimerization with pyridine vs. quinoline-based ligands.

Chelation is the process where a ligand, known as a chelating agent, binds to a central metal ion at two or more points to form a stable, ring-like structure called a chelate. ebsco.comwikipedia.orgbritannica.com This effect generally results in a complex that is more stable than one formed with similar non-chelating (monodentate) ligands. britannica.com

This compound derivatives can be designed to act as polydentate ligands, offering multiple binding sites for a metal ion. The primary coordination site is the nitrogen atom of the quinoline ring. vulcanchem.com Additional functional groups, such as carboxylic acids or amino groups, can be introduced elsewhere on the molecule to provide secondary binding sites, enabling the chelation process. For example, 6-chloro-4-ethoxyquinoline-2-carboxylic acid can bind to transition metals like Cu²⁺ and Fe³⁺ through both the quinoline nitrogen and the carboxylic acid group. vulcanchem.com This ability to form stable chelate rings is fundamental to their use in creating robust metal complexes for various applications, from catalysis to materials science. The stability and properties of these complexes are influenced by the size of the chelate ring formed, with five- and six-membered rings generally being the most stable. britannica.com

Ethoxyquinoline Derivatives as Ligands in Metal Catalysis (e.g., Ethylene Oligomerization)

Industrial Chemical Applications (excluding human health/food)

Beyond their role as synthetic intermediates, derivatives of this compound have direct applications in materials science and other industrial sectors. These applications leverage the unique properties conferred by the ethoxyquinoline structure.

One notable area is in the development of advanced materials. For instance, 6-chloro-4-ethoxyquinoline-2-carboxylic acid serves as a ligand in the creation of coordination polymers. vulcanchem.com These polymers, particularly the luminescent copper(I) complexes formed, have potential uses in optical and electronic devices due to their light-emitting properties. vulcanchem.com Derivatives of this compound have also been investigated for their potential in organic semiconductors, with studies showing a hole mobility of 0.12 cm²/V·s in thin-film transistors, indicating their utility in electronic components. vulcanchem.com

Furthermore, some ethoxyquinoline derivatives are used as raw materials for polymers. Ethyl this compound-3-carboxylate, for example, is listed as a main raw material for the synthesis of polymer monomers. ebsco.com This suggests a role for the this compound structure in the broader polymer and materials industry, contributing to the creation of new materials with tailored properties. mit.edupolytech-reseau.org

| Application Area | This compound Derivative | Specific Use / Property | Reference |

| Materials Science | 6-Chloro-4-ethoxyquinoline-2-carboxylic acid | Ligand for luminescent Cu(I) coordination polymers (Quantum Yield: 0.42–0.67) | vulcanchem.com |

| Organic Electronics | Derivative of 6-chloro-4-ethoxyquinoline-2-carboxylic acid | Organic semiconductor (Hole mobility: 0.12 cm²/V·s) | vulcanchem.com |

| Polymer Chemistry | Ethyl this compound-3-carboxylate | Raw material for polymer monomers | ebsco.com |

Table 3: Industrial applications of this compound derivatives.

Exploration of Structure Activity Relationships Sar in Chemical Design Non Clinical Context

SAR of Ethoxyquinoline Derivatives for Chemical and Material Properties

The chemical and material properties of ethoxyquinoline derivatives are highly dependent on the nature and position of substituents on the quinoline (B57606) ring system. These modifications influence key physicochemical parameters such as lipophilicity, electron distribution, and metal-chelating ability, which in turn dictate the compound's behavior in various chemical and material science contexts. nih.govmdpi.com

Structure-activity relationship studies reveal that the diverse properties of quinoline derivatives can be precisely adjusted by modifying the substitution pattern. nih.gov For instance, the introduction of different functional groups can alter hydrophobicity and the length of functional group chains, which are critical parameters controlling the compound's interactions and applications. mdpi.com

Key structural modifications and their impact on properties include:

Lipophilicity (π) and Electronic Effects (σ): The addition or modification of substituents on the quinoline ring significantly impacts its lipophilicity (logP) and electronic properties. mdpi.com For example, introducing electron-donating groups, like the ethoxy group at the C4 position in 4-Ethoxyquinoline, can increase electron density in the ring system. Conversely, electron-withdrawing groups, such as halogens (e.g., chlorine) or nitro groups, decrease electron density. rsc.org These electronic changes affect the molecule's pKa, reactivity, and potential to form intermolecular bonds. The Craig plot model, which graphs lipophilicity (π) against the Hammett substituent constant (σ), is a tool used to analyze the influence of aromatic substituents on biological or chemical activity. mdpi.com

Position of Substituents: The placement of functional groups is critical. For instance, in studies of 8-hydroxyquinoline (B1678124) derivatives, shifting the position of the quinoline nitrogen relative to the hydroxyl group was found to reduce toxicity, primarily because it altered the molecule's ability to form stable metal complexes. nih.gov Similarly, for this compound, modifying substituents at positions like C2, C6, or C7 would predictably alter its properties. A review of quinoline derivatives highlighted that an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, and alkoxy groups at C-7 are important for certain activities. nih.gov

Chelating Ability: The ability to bind metal ions is a key property of many quinoline derivatives, particularly those with substituents like hydroxyl or amino groups in positions that allow for the formation of a stable chelate ring with a metal ion (e.g., 8-hydroxyquinoline). nih.gov The presence of a chelating group is often a necessary prerequisite for specific catalytic or biological activities. nih.gov While this compound itself is not a strong chelator, the introduction of appropriate functional groups onto its scaffold could impart this property.

The following table summarizes the general effects of different substituents on the properties of a quinoline scaffold, which can be extrapolated to derivatives of this compound.

| Substituent Type | Position on Quinoline Ring | General Effect on Chemical/Material Properties |

| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Various | Increases electron density, can enhance basicity, may increase activity in certain catalytic cycles. rsc.org |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Various | Decreases electron density, can increase acidity of nearby protons, may alter binding affinities. rsc.org |

| Halogens (e.g., -F, -Cl, -Br) | C5, C7 | Can significantly increase lipophilicity and modulate electronic properties, enhancing membrane permeability. nih.gov |

| Alkoxy Groups (e.g., Ethoxy) | C7, C8 | Plays a role in optimizing activity by influencing solubility and receptor interaction. nih.gov |

| Bulky Aromatic Rings | C2, C4 | Can introduce steric hindrance, affecting binding selectivity, and can participate in π-stacking interactions. mdpi.com |

Investigation of Molecular Interactions with Biological Systems (Mechanistic, In Vitro, Non-Clinical)

In a non-clinical context, this compound and its derivatives are valuable tools for investigating biological processes. Their interactions with biomolecules are studied in vitro to understand mechanisms of action and to develop new chemical probes for research. nih.gov

The quinoline structure is a privileged scaffold in chemical biology and medicinal chemistry. nih.gov Its rigid bicyclic system provides a defined three-dimensional arrangement for appended functional groups, making it an excellent starting point for designing molecules with high specificity for biological targets. researchgate.net

The amenability of the quinoline scaffold to chemical modification allows for the creation of libraries of derivatives to probe biological systems. For example, trifunctional building blocks can be attached to a core scaffold like quinoline. These blocks possess:

A connectivity group (e.g., -NH₂, -CO₂H) to link to the primary ligand.

A reactive group (e.g., diazirine) for forming a covalent bond with a target protein.

A bioorthogonal handle (e.g., alkyne) for "click chemistry" conjugation to reporter tags like biotin (B1667282) or fluorophores.

This strategy allows researchers to convert a molecule like this compound into a chemical probe to identify and validate protein targets, study protein profiling, or for imaging applications without a clinical outcome. chemicalprobes.org The development of a selective chemical probe for the monocarboxylate transporter 4 (MCT4), which is based on a quinoline sulfonamide structure, demonstrates the utility of this scaffold in creating tools to dissect biological functions in vivo and in vitro. acs.orgresearchgate.net

Mechanistic studies have elucidated how quinoline derivatives interact with specific molecular targets, providing insights into their function at a molecular level. These studies are performed in vitro and through computational modeling, avoiding any clinical context.

Interaction with DNA: Quinolones, a well-known class of compounds featuring a 4-oxo-quinoline core, are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.com Their mechanism involves stabilizing a key intermediate state where the enzyme is covalently bound to cleaved DNA. mdpi.com This action transforms the enzyme into a cellular poison, blocking replication and transcription. mdpi.com While distinct from this compound, the fundamental quinoline structure is key to this interaction.

Other quinoline derivatives can interact with DNA through different modes, such as intercalation. Absorption spectroscopy is a common method to probe these interactions. mdpi.com Studies on acridine-thiosemicarbazone derivatives, which contain a related heterocyclic system, have shown that these molecules bind to calf thymus DNA (CT-DNA) with moderate affinity, indicated by their binding constants (Kb). mdpi.com Such studies help to understand how the structure of the heterocyclic core and its substituents influence DNA affinity.

The table below shows DNA binding data for selected heterocyclic compounds, illustrating the type of data obtained in such mechanistic studies.

| Compound | Spectral Shift on DNA Binding | Intrinsic Binding Constant (Kb) (M⁻¹) |

| CL-07 (Acridine Derivative) | Hypsochromic | 4.51 x 10⁴ |

| DL-01 (Acridine Derivative) | Bathochromic | 0.75 x 10⁴ |

| DL-08 (Acridine Derivative) | Bathochromic | 1.73 x 10⁴ |

| Ethidium Bromide (Positive Control) | - | 5.56 x 10⁴ |

| Data sourced from a study on acridine-thiosemicarbazone derivatives. mdpi.com |

Enzyme Binding: Quinoline derivatives have been designed and synthesized to act as specific inhibitors for various enzymes, serving as chemical probes to study enzyme function.

Protein Kinase C-θ (PKC-θ): A series of novel PKC-θ inhibitors were developed from a quinoline-based scaffold. Through structure-guided design, researchers identified potent analogs with high selectivity, allowing for the investigation of the role of this T-cell-specific kinase in signaling pathways. acs.org

Monocarboxylate Transporter 4 (MCT4): A highly selective chemical probe, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, was developed to study the biology of MCT4. acs.org This inhibitor allows for the dissection of MCT4's role in lactate (B86563) transport in non-clinical models. researchgate.net

DNA Gyrase and Dihydrofolate Reductase (DHFR): Novel pyrazole (B372694) derivatives incorporating a quinoline moiety have been evaluated as dual inhibitors of DNA gyrase and DHFR. acs.org Molecular docking simulations and in vitro assays showed good binding energy and inhibitory concentrations (IC₅₀) against these enzymes, providing tools to study microbial resistance mechanisms. acs.org

The following table presents in vitro inhibition data for selected quinoline derivatives against specific enzyme targets.

| Compound Class | Target Enzyme | IC₅₀ (µM) |

| Pyrano-quinoline derivative (66) | α-glucosidase | 63.7 ± 0.5 |

| Pyrano-quinoline derivative (67) | α-glucosidase | 10.3 ± 0.3 |

| Pyrazole-Thiazolone derivative (7b) | DNA Gyrase | 12.27 |

| Pyrazole-Thiazolone derivative (7b) | DHFR | 0.52 |

| Data sourced from studies on various quinoline derivatives. rsc.orgacs.org |

These mechanistic investigations, conducted purely in a research context, are fundamental to advancing chemical biology and understanding complex biological systems.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Friedländer, and Conrad-Limpach-Knorr reactions. rsc.org However, many of these established procedures are associated with significant drawbacks, including the use of harsh reagents, high temperatures, hazardous solvents, and often producing substantial waste. nih.gov Consequently, a primary focus of future research is the development of novel and sustainable synthetic routes that align with the principles of green chemistry.

Key future directions include:

Multicomponent Reactions (MCRs): These reactions offer a highly efficient and atom-economical approach to constructing complex molecules like 4-Ethoxyquinoline in a single step from multiple starting materials. rsc.orgrsc.org The convergence and simplicity of MCRs reduce waste, save time, and minimize purification steps. rsc.orgresearchgate.net Future work will likely focus on discovering new MCRs for substituted ethoxyquinolines using environmentally benign catalysts. rsc.org

Green Catalysis: Research is shifting towards the use of recyclable and non-toxic catalysts. rsc.org Iron(III) chloride (FeCl₃·6H₂O), for example, has been demonstrated as an inexpensive and readily available catalyst for quinoline synthesis in water, offering mild reaction conditions and high yields. tandfonline.com The exploration of other earth-abundant metal catalysts and solid acid catalysts, such as montmorillonite (B579905) K-10, is a promising avenue. rsc.orgnsf.gov

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses represent a significant advance. nih.govrsc.org These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reactions compared to conventional heating. rsc.orgacs.orgnih.gov

Eco-Friendly Solvents: A major goal is to replace hazardous organic solvents with greener alternatives. nih.gov Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. tandfonline.com Other green solvent systems, such as those based on γ-Valerolactone (GVL), are also being investigated. acs.orgnih.gov Additionally, solventless C–O coupling protocols, potentially promoted by reagents like cesium carbonate (Cs₂CO₃) under an air atmosphere, could offer a highly sustainable route to aryl ethers like this compound. lookchem.com

Acceptorless Dehydrogenative Coupling (ADC): This strategy uses alcohols as starting materials to build N-heterocycles, producing only water and hydrogen as byproducts. rsc.org Applying ADC methodologies to the synthesis of this compound and its derivatives from abundant feedstocks is a key area for future sustainable chemistry research. rsc.org

| Synthetic Strategy | Key Advantages | Relevant Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, less waste. rsc.org | Discovery of new MCRs for diverse quinoline scaffolds. rsc.orgrsc.org |

| Green Catalysis | Use of non-toxic, recyclable, and abundant catalysts. rsc.orgtandfonline.com | Application of catalysts like FeCl₃ and solid acids in aqueous media. tandfonline.com |

| Microwave/Ultrasound | Drastically reduced reaction times, increased yields. nih.govrsc.org | Optimization of microwave-assisted protocols for one-pot syntheses. acs.orgnih.gov |

| Sustainable Solvents | Elimination of hazardous organic solvents. nih.gov | Use of water or green solvent systems like GVL; development of solvent-free methods. tandfonline.comacs.orglookchem.com |

| Acceptorless Dehydrogenative Coupling (ADC) | Environmentally benign byproducts (H₂O, H₂). rsc.org | Synthesis from renewable alcohol feedstocks using transition metal catalysts. rsc.org |

Advanced Computational Studies on Reactivity and Properties

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, offering insights that can be difficult to obtain through experiments alone. solubilityofthings.com For this compound, advanced computational studies are crucial for elucidating its electronic structure, reactivity, and thermodynamic properties.

Future research in this area will likely focus on:

Density Functional Theory (DFT) Studies: DFT methods are highly effective for balancing computational cost and accuracy in predicting molecular geometries, electronic properties, and reaction mechanisms. solubilityofthings.comtandfonline.com Future studies on this compound will likely employ DFT to map potential energy surfaces for various reactions, identify transition states, and calculate activation barriers. This can help rationalize reaction outcomes and guide the design of more efficient synthetic pathways. lookchem.comtandfonline.com

Thermochemical and Kinetic Modeling: Recent computational work has already investigated the thermal decomposition of this compound. nih.govresearchgate.net These studies, using methods like CBS-QB3 and transition state theory (TST), have shown that the pyrolytic elimination of ethylene (B1197577) proceeds via a six-membered transition state to produce a keto tautomer. nih.govresearchgate.net Future research can build on this by modeling the compound's behavior under different conditions and exploring the influence of various substituents on its thermal stability. nih.gov

Reactivity Descriptors: Calculations of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Fukui functions can provide a detailed picture of this compound's reactivity. tandfonline.comscirp.org These descriptors help identify the most likely sites for electrophilic and nucleophilic attack, which is invaluable for predicting how the molecule will react and for designing new derivatives with specific reactivity patterns. scirp.org

Spectroscopic Predictions: Computational methods can accurately predict spectroscopic properties such as NMR, IR, and UV-Vis spectra. tandfonline.comswinburne.edu.au This can aid in the structural characterization of this compound and its derivatives, especially for distinguishing between isomers or identifying transient intermediates in a reaction. nih.gov

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic structure and reaction pathways. tandfonline.com | Understanding of stability, reactivity, and preferred reaction mechanisms. lookchem.comnih.gov |

| Ab initio methods (e.g., CBS-QB3) | High-accuracy calculation of thermochemical data like enthalpies of formation. nih.govresearchgate.net | Precise prediction of thermodynamic stability and reaction energetics. nih.gov |

| RRKM/Transition State Theory | Estimation of reaction rate constants and activation energies at various temperatures and pressures. nih.govresearchgate.net | Kinetic modeling of decomposition and other reactions. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and distributions. tandfonline.com | Identification of sites for electrophilic/nucleophilic attack and prediction of chemical reactivity. scirp.org |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and prediction of sites for intermolecular interactions. tandfonline.com | Understanding non-covalent interactions and guiding the design of ligands or materials. tandfonline.com |

Exploration of New Applications in Materials Science and Catalysis

The quinoline scaffold is a valuable building block in functional materials and catalysis due to its rigid, planar structure, and the coordinating ability of the nitrogen atom. vulcanchem.commdpi.com Future research on this compound will explore its potential in these advanced applications.

Promising areas of investigation include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the quinoline ring can act as a ligand to coordinate with metal ions. vulcanchem.com This makes this compound a candidate for designing novel coordination polymers. Such materials can exhibit interesting properties, including luminescence, which could be applied in sensors or light-emitting devices. For instance, related quinoline derivatives have been used to create luminescent Cu(I) complexes. vulcanchem.com

Organic Semiconductors: The aromatic system of the quinoline ring suggests potential applications in organic electronics. vulcanchem.com By modifying the this compound structure, it may be possible to tune its electronic properties for use as a hole-transport or electron-transport material in devices like organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). vulcanchem.com

Catalysis: Quinoline derivatives can form complexes with transition metals (e.g., copper, palladium) to create active catalysts. mdpi.comvulcanchem.com These complexes can catalyze a variety of organic reactions, such as oxidation or cross-coupling reactions. mdpi.com Research is underway to develop quinoline-based catalysts for sustainable chemical processes, including those that utilize renewable energy sources (photocatalysis, electrocatalysis). nsf.gov The 4-ethoxy group can modulate the electronic properties of the ligand, influencing the activity and selectivity of the metallic center.